N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound featuring a pyrazine ring substituted with a cyano group, a piperidine ring, and a methanesulfonamide group
Mechanism of Action
Target of Action
Similar compounds have been found to target protein kinases such as serine/threonine-protein kinase b-raf and tyrosine kinases . These kinases play crucial roles in cell signaling pathways, regulating cellular functions such as growth, division, and survival.
Mode of Action
Compounds that target protein kinases typically function by binding to the kinase’s active site, inhibiting its activity and thus disrupting the signaling pathway it is involved in .
Biochemical Pathways
For instance, B-raf is part of the MAPK/ERK pathway, which regulates cell division and differentiation . Tyrosine kinases are involved in many signaling pathways, including those regulating cell growth and immune responses .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. Generally, kinase inhibitors can lead to the disruption of cell signaling pathways, potentially leading to effects such as inhibited cell growth or induced cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable aldehyde or ketone.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanogen bromide or a similar reagent.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction, which can be achieved by reacting a suitable amine with a dihaloalkane.
Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and safety.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or distillation to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the sulfonamide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide for cyano group introduction, methanesulfonyl chloride for sulfonamide formation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazine and piperidine derivatives.
Scientific Research Applications
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications: The compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide: Similar structure but with an ethanesulfonamide group instead of a methanesulfonamide group.
Uniqueness
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is unique due to the presence of the pyrazine ring, which can impart different electronic properties and reactivity compared to similar compounds with pyridine or other heterocyclic rings. This uniqueness can lead to distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-20(18,19)16-9-10-2-6-17(7-3-10)12-11(8-13)14-4-5-15-12/h4-5,10,16H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRIOOXEPRUKLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.